
3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with a 2-bromo-5-fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the phenyl ring can significantly influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, the nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base.
-
Substitution Reactions: : The introduction of the 2-bromo-5-fluorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable isoxazole derivative with 2-bromo-5-fluorobenzene under appropriate conditions, such as the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted isoxazoles.
Oxidation: Formation of isoxazole N-oxides.
Reduction: Formation of isoxazolines or isoxazolidines.
Coupling: Formation of biaryl or aryl-alkene derivatives.
科学的研究の応用
3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity through halogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 4-(4-Fluorophenyl)isoxazol-5-amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
Comparison
Compared to similar compounds, 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine is unique due to the simultaneous presence of bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H6BrFN2O |
|---|---|
分子量 |
257.06 g/mol |
IUPAC名 |
3-(2-bromo-5-fluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8/h1-4H,12H2 |
InChIキー |
QVFYGKIQFAYUQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C2=NOC(=C2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
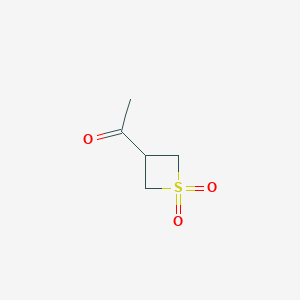
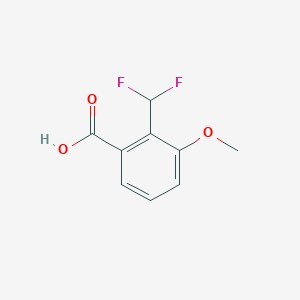

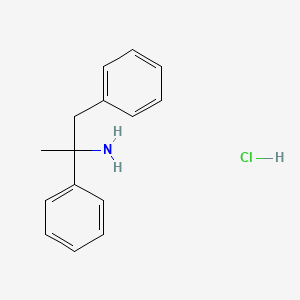
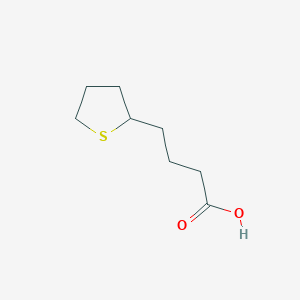

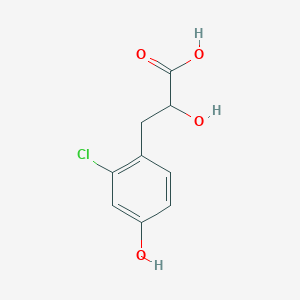

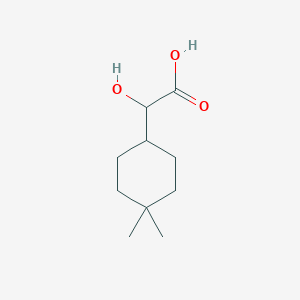

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)

![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
